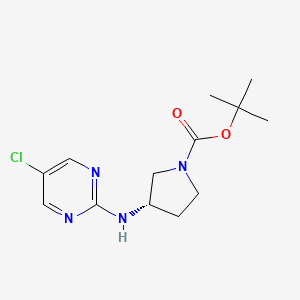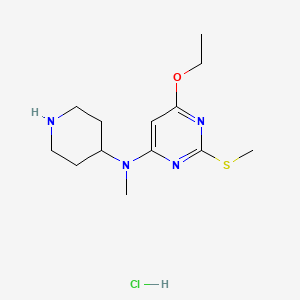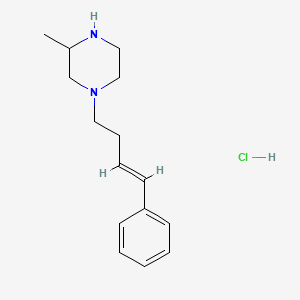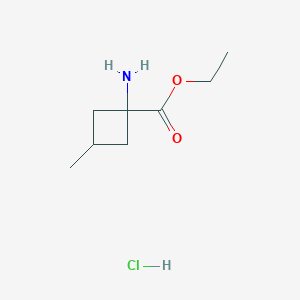
1-Chloro-3-(pentafluoroethyl)-benzene
Descripción general
Descripción
1-Chloro-3-(pentafluoroethyl)-benzene, also known as Chlorotrifluoropropane, is a hydrochlorofluorocarbon with the chemical formula C3H4F3Cl . It is a volatile derivative of propane and appears as a colorless, odorless non-flammable liquid .
Synthesis Analysis
The synthesis of this compound involves the use of 1,1,1,3,3-pentachloropropane (HCC-240fa) as a raw material through gas phase fluorine-chlorine exchange . This method has easy access to raw materials, high conversion rate, high selectivity, and industrial value . Another route of synthesis is by gas phase isomerization using HCFO-1233zd (E) as raw material .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (E)CF3-CH=CClH . The compound exists as E- (cis-) and Z- (trans-) isomers .Physical and Chemical Properties Analysis
This compound has a molecular weight of 130 g/mol . It has a boiling point of 19 °C / 66 °F and a freezing point of -107 °C / -161 °F . The vapor pressure at 68 °F [20°C] is 106.3 kPa / 15.4 psia and the liquid density at 68 °F [20°C] is 1.296 g/ml / 10.83 lb/gal .Aplicaciones Científicas De Investigación
Electropolymerization : Abedin et al. (2004) reported the electropolymerization of benzene in a room temperature ionic liquid containing pentafluoroethyl groups. This process leads to the formation of poly(para)phenylene, demonstrating the potential of such chemicals in polymer synthesis under mild conditions (Abedin, Borissenko & Endres, 2004).
Synthesis of Fluorine-Containing Polymers : Fitch et al. (2003) synthesized highly fluorinated monomers, including derivatives of pentafluorophenyl, which can react with diphenols to create soluble, hydrophobic, low-dielectric polyethers. These materials exhibit moderate thermal stability and are useful in applications requiring low dielectric constants (Fitch et al., 2003).
Trifluoromethylation of Aromatic Compounds : Mejía and Togni (2012) utilized a hypervalent iodine reagent for trifluoromethylation of aromatic compounds, indicating the role of fluorinated benzene derivatives in facilitating such chemical transformations (Mejía & Togni, 2012).
Nucleophilic Aromatic Substitution Reactions : Ajenjo et al. (2016) prepared 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through various methods and subjected it to nucleophilic aromatic substitution, yielding novel (pentafluorosulfanyl)benzenes. This highlights the adaptability of fluorinated benzenes in synthesizing diverse chemical structures (Ajenjo, Greenhall, Zarantonello & Beier, 2016).
Cationic Polymerizations : Dittmer, Pask, and Nuyken (1992) explored the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3, representing a novel generation of inifers (initiator/transfer agents) for cationic polymerizations, showing the utility of halogenated benzenes in polymer chemistry (Dittmer, Pask & Nuyken, 1992).
Safety and Hazards
Direcciones Futuras
The future research focuses in the field of 1-Chloro-3-(pentafluoroethyl)-benzene are the development of high-activity non-chromium catalysts and the development of new application technologies for HCFO-1233zd . It is mainly used as a foaming agent and heat transfer fluid, and also as a cleaning agent .
Propiedades
IUPAC Name |
1-chloro-3-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKMAHHSVWELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587768 | |
| Record name | 1-Chloro-3-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309-13-7 | |
| Record name | 1-Chloro-3-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1S)-1-pyridin-2-ylethyl]pyrrolidin-3-ol](/img/structure/B7987646.png)

![(R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7987667.png)



![2,5-Dioxobicyclo[2.2.2]octane-1alpha,4alpha-dicarboxylic acid diethyl ester](/img/structure/B7987684.png)

![(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7987696.png)




